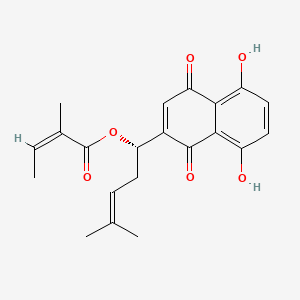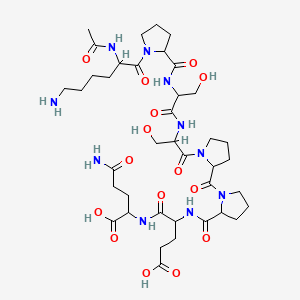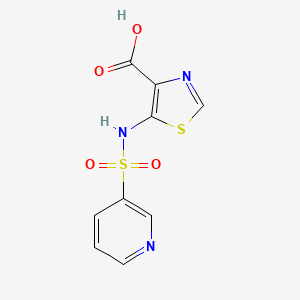![molecular formula C19H16N2O2S B605584 3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1613710-01-2](/img/structure/B605584.png)
3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine, also known as 3,4-DMPT, is a synthetic compound derived from pyrrolo[2,3-b]pyridine. It is a heterocyclic aromatic compound that has been studied extensively for its potential therapeutic applications in the field of medicinal chemistry. 3,4-DMPT has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, its structure allows for the synthesis of various derivatives with different biological activities. This makes it a valuable tool for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Antidepressant Research
ARN-3236 has been identified as a potent and selective inhibitor of salt-inducible kinase 2 (SIK2) and has shown strong antidepressant-like efficacy in mice .
Mechanism of Action: The compound can penetrate the blood-brain barrier and its repeated administration has been found to induce significant antidepressant-like effects in both the Chronic Social Defeat Stress (CSDS) and Chronic Unpredictable Mild Stress (CUMS) models of depression . This is accompanied by fully preventing the stress-enhanced SIK2 expression and cytoplasmic translocation of cyclic adenosine monophosphate response element binding protein (CREB)-regulated transcription coactivator 1 (CRTC1) in the hippocampus .
Impact on Neurogenesis: ARN-3236 treatment also completely reversed the down-regulating effects of CSDS and CUMS on the hippocampal brain-derived neurotrophic factor (BDNF) system and neurogenesis . Moreover, it was demonstrated that the hippocampal CRTC1-CREB-BDNF pathway mediated the antidepressant-like efficacy of ARN-3236 .
Pulmonary Fibrosis Research
ARN-3236 has been used in the study of pulmonary fibrosis, a fatal lung disease with complex pathogenesis and limited effective therapies .
Role in Fibroblast Differentiation: Inhibition of SIK2 by ARN-3236 prevented the fibroblasts differentiation and extracellular matrix expression in human fetal lung fibroblasts (HFLs) and attenuated bleomycin-induced pulmonary fibrosis in mice .
Mechanism of Action: Mechanistically, inactivation of SIK2 resulted in the dephosphorylation and nuclear translocation of CRTC2. Within the nucleus, CRTC2 binds to CREB, promoting CREB-dependent anti-fibrotic actions .
Wirkmechanismus
Target of Action
ARN-3236 is a potent and selective inhibitor of salt-inducible kinase 2 (SIK2) . SIK2 is a kinase that phosphorylates cyclic adenosine monophosphate response element binding protein (CREB)-regulated transcription coactivator 1 (CRTC1) and CRTC2 . These targets play crucial roles in various physiological processes, including the regulation of gene expression, cell growth, and survival .
Mode of Action
ARN-3236 works by blocking the activity of SIK2 . This inhibition prevents the phosphorylation of CRTC1 and CRTC2, leading to their dephosphorylation and nuclear translocation . Once in the nucleus, CRTC1 and CRTC2 bind to CREB, promoting CREB-dependent anti-fibrotic actions .
Biochemical Pathways
The primary biochemical pathway affected by ARN-3236 is the SIK2-CRTC1-CREB pathway . By inhibiting SIK2, ARN-3236 prevents the stress-enhanced SIK2 expression and cytoplasmic translocation of CRTC1 in the hippocampus . This action reverses the down-regulating effects of chronic stress on the hippocampal brain-derived neurotrophic factor (BDNF) system and neurogenesis .
Pharmacokinetics
ARN-3236 is orally active and can penetrate the blood-brain barrier . Detailed analyses showed that ARN-3236 produced a dose-dependent antidepressant action in mice between 10 and 60 mg/kg . .
Result of Action
ARN-3236 has been shown to induce significant antidepressant-like effects in animal models of depression . It also inhibits ovarian cancer cell growth and enhances the sensitivity of these cells to paclitaxel . Moreover, ARN-3236 has been found to prevent fibroblast differentiation and extracellular matrix expression, attenuating bleomycin-induced pulmonary fibrosis in mice .
Action Environment
Environmental factors such as exposure to stress or certain drugs can influence the action of ARN-3236. For instance, in models of chronic social defeat stress (CSDS) and chronic unpredictable mild stress (CUMS), repeated administration of ARN-3236 was found to prevent depressive-like behaviors . Additionally, in the presence of bleomycin, a drug that induces pulmonary fibrosis, ARN-3236 was able to attenuate the fibrotic response .
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-4-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-22-13-3-4-15(17(9-13)23-2)16-10-21-19-18(16)14(5-7-20-19)12-6-8-24-11-12/h3-11H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHOIIGXTMKVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CNC3=NC=CC(=C23)C4=CSC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of ARN-3236 and what are its downstream effects?
A1: ARN-3236 is a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2) [, , ]. By inhibiting SIK2, ARN-3236 disrupts several cellular processes. It uncouples the centrosome from the nucleus during interphase, blocks centrosome separation in mitosis, and causes prometaphase arrest, ultimately leading to apoptotic cell death and tetraploidy []. Additionally, ARN-3236 inhibits AKT phosphorylation and reduces survivin expression, further contributing to its anti-cancer effects [, ]. In the context of depression, ARN-3236 prevents the cytoplasmic translocation of CREB-regulated transcription coactivator 1 (CRTC1) in the hippocampus, leading to the upregulation of the hippocampal brain-derived neurotrophic factor (BDNF) system and neurogenesis [].
Q2: How does ARN-3236 impact the sensitivity of cancer cells to other chemotherapeutic agents?
A2: Research indicates that ARN-3236 enhances the sensitivity of ovarian cancer cells to paclitaxel both in vitro and in vivo [, ]. This synergistic effect was observed in several ovarian cancer cell lines and xenograft models, suggesting a potential clinical benefit of combining ARN-3236 with paclitaxel for treating ovarian cancer [, ].
Q3: Beyond cancer, what other therapeutic areas has ARN-3236 shown potential in?
A3: Studies demonstrate that ARN-3236 possesses significant antidepressant-like effects in mice models of chronic stress []. It achieves this by modulating the CRTC1-CREB-BDNF pathway in the hippocampus, highlighting its potential as a novel antidepressant treatment strategy [].
Q4: What is known about the structure-activity relationship (SAR) of ARN-3236 and its analogues?
A4: Research efforts have led to the development of ARN-3252, a novel analogue of ARN-3236 belonging to the same chemical class []. Both compounds are highly potent ATP-competitive SIK2 inhibitors with favorable pharmacological properties []. Further details about the specific structural modifications and their impact on activity, potency, and selectivity are not extensively elaborated upon in the provided abstracts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)